molecular formula C29H28N4O5 B11428861 N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B11428861
M. Wt: 512.6 g/mol
InChI Key: YFLMHKZDIVSFJN-UHFFFAOYSA-N
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Description

N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a benzyl group, and an ethoxyphenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the quinazoline core with benzyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Carbamoyl Moiety: This can be done through a carbamoylation reaction using ethoxyphenyl isocyanate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: The compound could interfere with signal transduction pathways, leading to changes in gene expression or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of N-benzyl-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H28N4O5

Molecular Weight

512.6 g/mol

IUPAC Name

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C29H28N4O5/c1-3-16-32-28(36)24-15-10-21(27(35)30-18-20-8-6-5-7-9-20)17-25(24)33(29(32)37)19-26(34)31-22-11-13-23(14-12-22)38-4-2/h3,5-15,17H,1,4,16,18-19H2,2H3,(H,30,35)(H,31,34)

InChI Key

YFLMHKZDIVSFJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

Origin of Product

United States

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